4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile
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Overview
Description
4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzonitrile core with two 9-phenyl-9H-carbazol-3-yl groups attached through an amino linkage. Its molecular formula is C48H33N3, and it is often utilized in the development of organic light-emitting diodes (OLEDs) due to its excellent electron transport properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile typically involves a multi-step process. One common method includes the Ullmann reaction, where carbazole derivatives are coupled with halogenated benzonitrile under copper catalysis. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinones, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile primarily involves its ability to transport electrons efficiently. This is facilitated by the conjugated system present in the carbazole moieties, which allows for effective delocalization of electrons. The compound interacts with molecular targets such as electron-deficient materials in OLEDs, enhancing their performance and stability .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 4-(9H-Carbazol-9-yl)phenylboronic Acid
Uniqueness
4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile stands out due to its unique structural configuration, which provides superior electron transport properties compared to similar compounds. Its ability to form stable films and high thermal stability makes it particularly valuable in the development of advanced electronic devices .
Properties
CAS No. |
873793-59-0 |
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Molecular Formula |
C43H28N4 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
4-[bis(9-phenylcarbazol-3-yl)amino]benzonitrile |
InChI |
InChI=1S/C43H28N4/c44-29-30-19-21-33(22-20-30)45(34-23-25-42-38(27-34)36-15-7-9-17-40(36)46(42)31-11-3-1-4-12-31)35-24-26-43-39(28-35)37-16-8-10-18-41(37)47(43)32-13-5-2-6-14-32/h1-28H |
InChI Key |
CEENSTOQTVRGGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=C(C=C4)C#N)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C92 |
Origin of Product |
United States |
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